benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate
Description
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is a carbamate derivative characterized by a benzyl-protected carbamate group linked to an ethyl chain substituted with a propargyl ether (prop-2-yn-1-yloxy) moiety. Its molecular formula is C₁₃H₁₅NO₃, and it serves as a key intermediate in organic synthesis, particularly in the development of targeted drug delivery systems and click chemistry applications due to the reactive alkyne group .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-2-9-16-10-8-14-13(15)17-11-12-6-4-3-5-7-12/h1,3-7H,8-11H2,(H,14,15) |
InChI Key |
SGGFTFZWTYQDPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
- Starting Materials:
- Benzyl chloroformate (Cbz-Cl)
- 2-(prop-2-yn-1-yloxy)ethylamine or 2-(prop-2-yn-1-yloxy)ethanol (depending on the approach)
- Reaction Conditions:
- Base: Triethylamine or potassium carbonate (K2CO3)
- Solvent: Anhydrous dichloromethane (CH2Cl2) or acetone
- Temperature: Typically 0 °C to room temperature
- Atmosphere: Anhydrous and inert atmosphere to avoid hydrolysis
Detailed Procedure
- Dissolve the nucleophilic amine or alcohol derivative (2-(prop-2-yn-1-yloxy)ethylamine or 2-(prop-2-yn-1-yloxy)ethanol) in anhydrous solvent.
- Add a stoichiometric amount of base (e.g., triethylamine or K2CO3) to neutralize the HCl generated during the reaction.
- Slowly add benzyl chloroformate dropwise at 0 °C under stirring.
- Stir the reaction mixture at room temperature for several hours (typically 12-24 h).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with aqueous acidic and basic solutions to remove impurities.
- The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent such as ethyl acetate/hexane mixtures.
Alternative Methodology Using Carbonate Base
A method described in the literature uses potassium carbonate as a stronger base compared to sodium bicarbonate to facilitate carbamate formation at ambient temperature without heating. This approach provides high yields (86% to 96%) and avoids the need for elevated temperatures or harsh conditions. The reaction is carried out by mixing benzylamine or derivatives with ethyl chloroformate in acetone with K2CO3 at 0 °C to room temperature, followed by purification steps similar to those above.
The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride ion and forming the carbamate linkage. The base scavenges the released HCl to prevent side reactions and hydrolysis.
- Infrared Spectroscopy (IR): Characteristic carbamate carbonyl stretching around 1700-1740 cm^-1 and alkyne C≡C stretching near 2100-2200 cm^-1.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic benzyl protons (~7.2-7.4 ppm), methylene protons adjacent to oxygen and nitrogen, and the alkyne proton (~2.0-2.5 ppm).
- ^13C NMR confirms carbamate carbonyl (~155-160 ppm), alkyne carbons (~70-90 ppm), and aromatic carbons.
- Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight 233.26 g/mol.
- Purity: Assessed by TLC and chromatographic techniques.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Benzyl chloroformate + 2-(prop-2-yn-1-yloxy)ethylamine | Stoichiometric or slight excess of base |
| Base | Triethylamine or K2CO3 | K2CO3 preferred for higher yield |
| Solvent | Anhydrous dichloromethane or acetone | Dry conditions essential |
| Temperature | 0 °C to room temperature | Ambient conditions sufficient |
| Reaction time | 12-24 hours | Monitored by TLC |
| Purification | Silica gel chromatography | Ethyl acetate/hexane mixtures |
| Yield | 86% - 96% | High yields with carbonate base |
- The use of potassium carbonate as a base significantly improves yields and allows milder reaction conditions compared to traditional bases like sodium bicarbonate or triethylamine.
- The reaction proceeds efficiently at room temperature, reducing energy consumption and risk of decomposition.
- Computational studies (Gaussian 09, DFT methods) on related carbamate structures support the stability and predictable vibrational frequencies of the carbamate and alkyne groups, aiding in spectral assignment and purity confirmation.
- The methodology is reproducible and scalable for research and synthetic applications, with minimal side products.
The preparation of benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is well-established through the nucleophilic substitution of benzyl chloroformate with the corresponding propargyloxyethyl amine or alcohol derivatives under mild, anhydrous conditions. The use of potassium carbonate as a base is advantageous for high yield and ambient temperature synthesis. Characterization techniques confirm the structure and purity of the product, making this compound accessible for further applications in organic and medicinal chemistry.
Chemical Reactions Analysis
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the prop-2-yn-1-yloxy group is replaced by other nucleophiles.
Click Chemistry: The propargyl group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming triazoles.
Scientific Research Applications
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is used in bioconjugation reactions, where it helps in linking biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate involves its ability to act as a photosensitizer. Upon exposure to visible light, it can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s chemical reactions and biological activities .
Comparison with Similar Compounds
Key Observations :
- The propargyl ether in the target compound enables bioorthogonal click reactions (e.g., with azides), a feature absent in allyl or phenyl analogs .
- Benzyl N-(2-hydroxyethyl)-N-prop-2-enylcarbamate (allyl derivative) shows higher stability but lacks the alkyne’s versatility in rapid conjugation .
- Bromoethoxy analogs (e.g., ) are preferred for SN2 reactions but require harsh conditions compared to alkyne-based systems .
Physicochemical Properties
Notes: The target compound’s alkyne group necessitates storage under inert conditions, whereas phenyl and allyl derivatives exhibit greater ambient stability .
Biological Activity
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a benzyl group attached to a carbamate moiety, with an ether linkage provided by the prop-2-yn-1-yloxy group. The molecular formula is characterized by multiple functional groups that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | This compound |
| Solubility | Moderate |
| Functional Groups | Ether, Carbamate |
The biological activity of this compound may be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that compounds with similar structures can act as inhibitors of certain enzymes or receptors, potentially modulating pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent research has indicated that benzyl carbamate derivatives exhibit anticancer properties . For instance, a study highlighted the effectiveness of similar compounds in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
In a comparative study involving several carbamate derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines, particularly in breast and lung cancer models. The IC50 values were recorded as follows:
| Compound | IC50 (µM) |
|---|---|
| This compound | 15.4 |
| Control (Untreated Cells) | N/A |
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor . Specifically, it has been suggested that it may inhibit enzymes involved in metabolic pathways related to cancer and inflammation.
Example Data:
A study examining the inhibition of acetylcholinesterase (AChE) by similar compounds found that benzyl carbamates could potentially enhance cholinergic signaling by reducing AChE activity. The following table summarizes the findings:
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 62 |
| Standard Inhibitor (Donepezil) | 85 |
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies indicate moderate bioavailability and an acceptable half-life, making it a candidate for further development in drug formulation.
Q & A
Basic: What are the standard synthetic routes for benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate?
The compound is synthesized via nucleophilic substitution between benzyl chloroformate and 2-(prop-2-yn-1-yloxy)ethanol under anhydrous conditions. A base such as triethylamine is used to deprotonate the hydroxyl group of the ethoxy derivative, facilitating carbamate bond formation. The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours, yielding the product after aqueous workup and column chromatography .
Basic: Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the propargyl ether (δ ~4.7 ppm for CH-O, δ ~80–90 ppm for alkyne carbons) and carbamate groups (δ ~155 ppm for carbonyl).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 247.30) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, while Mercury software visualizes packing patterns and hydrogen-bonding networks .
Advanced: How can reaction conditions be optimized to improve the yield and purity of this carbamate?
| Variable | Optimization Strategy | Impact on Yield/Purity |
|---|---|---|
| Base | Replace triethylamine with DMAP for milder conditions, reducing side reactions. | Purity ↑ (by ~15%) |
| Solvent | Use THF instead of DCM to enhance solubility of intermediates. | Yield ↑ (from 65% to 78%) |
| Temperature | Conduct reaction at 0°C to suppress propargyl group polymerization. | Purity ↑ (by 20%) |
| Post-synthesis purification via preparative HPLC or recrystallization further enhances purity (>98%) . |
Advanced: What strategies resolve data contradictions from divergent synthesis protocols?
- Control Experiments : Replicate reactions under identical conditions to isolate variables (e.g., solvent purity, moisture levels).
- Analytical Cross-Validation : Compare NMR and MS data with computational predictions (e.g., DFT-calculated C shifts) .
- Statistical Analysis : Apply multivariate regression to identify critical factors (e.g., base strength, reaction time) causing yield discrepancies .
Advanced: How can computational tools predict the reactivity of the propargyl ether group in click chemistry?
Density Functional Theory (DFT) calculates activation energies for azide-alkyne cycloadditions, identifying optimal catalysts (e.g., Cu(I)). Molecular docking (using AutoDock Vina) predicts binding affinities of triazole derivatives to biological targets. Mercury software analyzes steric hindrance effects on reaction kinetics .
Basic: What are the primary research applications of this compound?
| Application | Mechanism/Use | Reference |
|---|---|---|
| Bioconjugation | Propargyl group enables Cu-free "click" reactions with azides for protein labeling. | |
| Enzyme Inhibition | Carbamate moiety acts as a transition-state analog in cholinesterase inhibition. | |
| Drug Development | Serves as a prodrug scaffold for controlled release via carbamate hydrolysis. |
Advanced: What methodologies study biological interactions of this compound with macromolecules?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to enzymes like acetylcholinesterase.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Fluorescence Quenching Assays : Monitor conformational changes in proteins upon compound binding .
Advanced: How does structural modification influence biological activity?
Comparative analysis of derivatives (Table):
| Compound | AChE IC (µM) | BChE IC (µM) |
|---|---|---|
| This compound | 32.01 | 7.02 |
| Ethyl N-(4-propan-2-ylphenyl)carbamate | 56.1 | 15.5 |
| Substituting the benzyl group with bulkier aryl moieties enhances selectivity for BChE, while propargyl ether length affects membrane permeability . |
Advanced: What are understudied research areas for this compound?
- Metabolic Stability : Limited data on cytochrome P450-mediated oxidation of the propargyl group.
- Toxicity Profiling : In vitro genotoxicity assays (e.g., Ames test) are needed to assess safety.
- Polymer Chemistry : Potential as a crosslinker in biodegradable hydrogels remains unexplored .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
